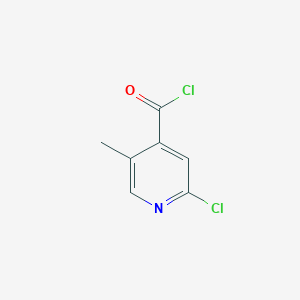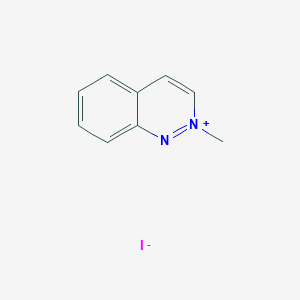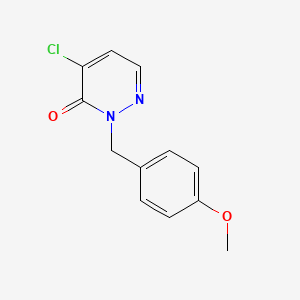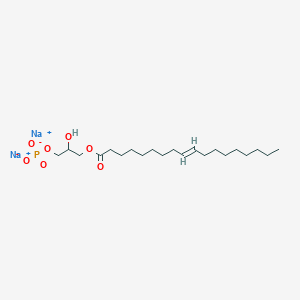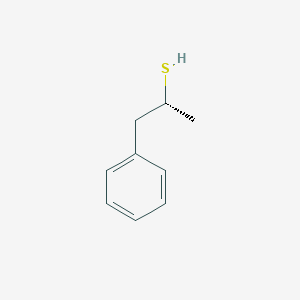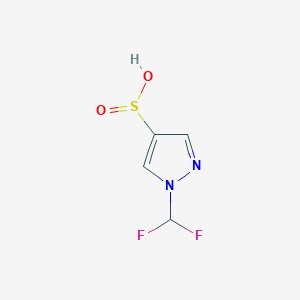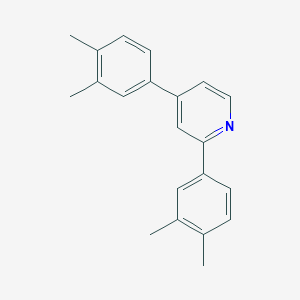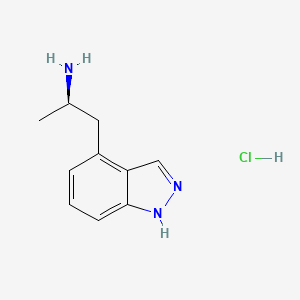
(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are nitrogen-containing heterocyclic compounds that are widely present in bioactive natural products and drug molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-substituted anilines with nitroso compounds.
Introduction of the Propan-2-amine Group: The propan-2-amine group can be introduced through reductive amination of the corresponding ketone or aldehyde with an amine.
Resolution of Enantiomers: The ®-enantiomer can be obtained through chiral resolution techniques or asymmetric synthesis.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Addition: Addition reactions may involve reagents like Grignard reagents, organolithium compounds, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(1H-indazol-4-yl)ethan-1-amine hydrochloride: A similar compound with a different alkyl chain length.
1-(1H-indazol-4-yl)butan-2-amine hydrochloride: A similar compound with a different alkyl chain length.
Uniqueness
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the indazole ring, which imparts distinctive chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
特性
分子式 |
C10H14ClN3 |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
(2R)-1-(1H-indazol-4-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1 |
InChIキー |
QFGISZIPGCCTQK-OGFXRTJISA-N |
異性体SMILES |
C[C@H](CC1=C2C=NNC2=CC=C1)N.Cl |
正規SMILES |
CC(CC1=C2C=NNC2=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
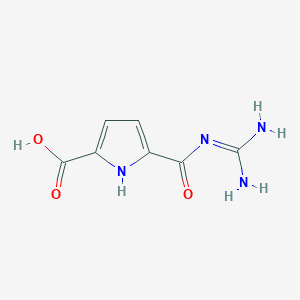

![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
